molecular formula C9H13FN2O B13031380 1-(3-Fluoro-5-methoxyphenyl)ethane-1,2-diamine

1-(3-Fluoro-5-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13031380
M. Wt: 184.21 g/mol
InChI Key: XBXPELKJVHFRSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-5-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing industrial-grade purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(3-Fluoro-5-methoxyphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluoro-5-methoxyphenyl)ethane-1,2-diamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

1-(3-fluoro-5-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2O/c1-13-8-3-6(9(12)5-11)2-7(10)4-8/h2-4,9H,5,11-12H2,1H3

InChI Key

XBXPELKJVHFRSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(CN)N)F

Origin of Product

United States

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